molecular formula C8H16N2O2 B13080415 (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide

(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide

Cat. No.: B13080415
M. Wt: 172.22 g/mol
InChI Key: JOFCYSAYVYYWLR-HUDPQJTASA-N
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Description

(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide is an organic compound characterized by its unique structure, which includes an amino group, a propanamide backbone, and a methyloxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyloxolane-2-carboxylic acid and 3-aminopropanoic acid.

    Formation of Intermediate: The carboxylic acid group of 5-methyloxolane-2-carboxylic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Amidation Reaction: The active ester intermediate reacts with 3-aminopropanoic acid under mild conditions to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.

    Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives with reduced amide groups.

    Substitution: Substituted amides or amines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, protein binding, and metabolic pathways. Its structural features make it a useful tool for probing biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methyloxolan ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(5-methyloxolan-2-yl)butanamide: Similar structure with a butanamide backbone.

    (3S)-3-Amino-3-(5-methyloxolan-2-yl)pentanamide: Similar structure with a pentanamide backbone.

Uniqueness

(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide is unique due to its specific combination of an amino group, a propanamide backbone, and a methyloxolan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(3S)-3-amino-3-(5-methyloxolan-2-yl)propanamide

InChI

InChI=1S/C8H16N2O2/c1-5-2-3-7(12-5)6(9)4-8(10)11/h5-7H,2-4,9H2,1H3,(H2,10,11)/t5?,6-,7?/m0/s1

InChI Key

JOFCYSAYVYYWLR-HUDPQJTASA-N

Isomeric SMILES

CC1CCC(O1)[C@H](CC(=O)N)N

Canonical SMILES

CC1CCC(O1)C(CC(=O)N)N

Origin of Product

United States

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